molecular formula C7H9NO4 B8421383 Methyl 2-(methoxymethyl)oxazole-4-carboxylate

Methyl 2-(methoxymethyl)oxazole-4-carboxylate

Cat. No. B8421383
M. Wt: 171.15 g/mol
InChI Key: GOFZILVDXATCAB-UHFFFAOYSA-N
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Patent
US08846733B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of methyl 2-(methoxymethyl)oxazole-4-carboxylate (192 mg, 1.12 mmol) in THF (11 mL) was treated dropwise at 0° C. with LiAlH4 (1.35 mL of a 1.0 M solution in THF, 1.35 mmol) and the resulting solution was stirred for 20 min at 0° C. The reaction mixture was carefully treated with water (1.0 mL) 1N NaOH (1.0 mL) followed by water (1.0 mL) and the mixture was stirred for 1 h at rt. The resulting suspension was filtered, extracted with EA and the combined org. layers were dried over MgSO4, filtered and the solvent was removed under reduced pressure to give the title compound as a brown oil. LC-MS-conditions 07: tR=0.33 min; [M+H]+=144.08.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][O:4][CH2:5][C:6]1[O:7][CH:8]=[C:9]([C:11](OC)=[O:12])[N:10]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[CH3:3][O:4][CH2:5][C:6]1[O:7][CH:8]=[C:9]([CH2:11][OH:12])[N:10]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
192 mg
Type
reactant
Smiles
COCC=1OC=C(N1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 20 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h at rt
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COCC=1OC=C(N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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